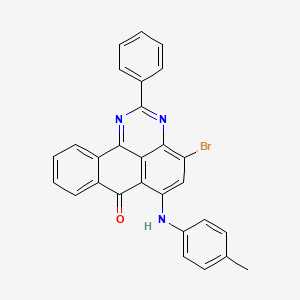

7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-

CAS No.: 40677-64-3

Cat. No.: VC18418731

Molecular Formula: C28H18BrN3O

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40677-64-3 |

|---|---|

| Molecular Formula | C28H18BrN3O |

| Molecular Weight | 492.4 g/mol |

| IUPAC Name | 4-bromo-6-(4-methylanilino)-2-phenylbenzo[e]perimidin-7-one |

| Standard InChI | InChI=1S/C28H18BrN3O/c1-16-11-13-18(14-12-16)30-22-15-21(29)26-24-23(22)27(33)20-10-6-5-9-19(20)25(24)31-28(32-26)17-7-3-2-4-8-17/h2-15,30H,1H3 |

| Standard InChI Key | KJOUJMUHDGAICT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=C3C4=C2C(=O)C5=CC=CC=C5C4=NC(=N3)C6=CC=CC=C6)Br |

Introduction

Structural and Nomenclature Analysis

The target molecule belongs to the benzoperimidine family, characterized by a fused polycyclic aromatic system with a peri-condensed naphthalene scaffold. The International Union of Pure and Applied Chemistry (IUPAC) name specifies substituents at positions 4 (bromo), 6 (4-methylphenylamino), and 2 (phenyl) on the 7H-benzo[e]perimidin-7-one core. This substitution pattern influences electronic distribution, solubility, and intermolecular interactions, as evidenced by studies on related N- and O-alkylated benzoperimidines .

The bromine atom at position 4 enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions. The 4-methylphenylamino group at position 6 introduces steric bulk and hydrogen-bonding capacity, while the phenyl group at position 2 contributes to π-π stacking interactions, a feature critical for solid-state packing and optoelectronic properties .

Synthetic Methodologies

Core Scaffold Construction

The benzoperimidin-7-one core is typically synthesized via Ullmann-type condensation between guanidine derivatives and halogenated anthraquinones. For example, Baranov and Fadeev demonstrated that 2-amino-7H-benzo[e]perimidin-7-one (1) serves as a versatile intermediate for N-functionalization . Adapting this approach, the target compound could be synthesized through sequential substitutions:

-

Bromination at Position 4: Electrophilic bromination of the parent scaffold using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

-

Nucleophilic Amination at Position 6: Reaction with 4-methylaniline in the presence of a palladium catalyst or under Ullmann coupling conditions.

-

Phenylation at Position 2: Suzuki-Miyaura cross-coupling with phenylboronic acid, leveraging the bromine atom as a leaving group .

Optimization Challenges

Key challenges include regioselectivity during bromination and avoiding over-functionalization. Studies on analogous systems show that bromination preferentially occurs at the peri-positions (e.g., C4 in benzo[e]perimidinones) due to electron-deficient aromatic regions . Microwave-assisted synthesis could enhance reaction efficiency, as demonstrated in the preparation of 7H-benzo chromeno[2,3-d]pyrimidin-8-amines .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the compound is expected to exhibit:

-

A singlet at δ 5.62 ppm for the NH proton of the 4-methylphenylamino group, based on observations in 3-benzyl-3H-benzo[e]perimidine-2,7-dione .

-

Multiplet resonances between δ 7.27–8.10 ppm for aromatic protons, with deshielding effects from the bromine atom .

-

A triplet at δ 4.52 ppm (J = 6.6 Hz) if alkoxy groups are present, though absent in this derivative .

NMR would reveal a carbonyl signal near δ 180 ppm for the ketone at position 7, with carbon-bromine coupling (J ≈ 40 Hz) visible at position 4 .

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

A strong band at 1649–1631 cm for the conjugated carbonyl group .

-

N–H stretching vibrations at 3418 cm, consistent with secondary amines .

Biological Activity and Applications

While direct data on the target compound’s bioactivity is unavailable, structurally related benzoperimidines exhibit antiproliferative effects. For instance, 7H-benzo chromeno[2,3-d]pyrimidin-8-amines induce apoptosis in A549 and MOLT-4 cancer cells via mitochondrial pathways . The bromine and phenyl groups in the target molecule may enhance DNA intercalation or kinase inhibition, warranting further investigation.

Computational and Theoretical Insights

Density functional theory (DFT) calculations on analogous Schiff base compounds reveal that bromine substituents increase molecular polarity and dipole moments, enhancing solubility in polar solvents . Frontier molecular orbital (FMO) analysis suggests that the HOMO–LUMO gap (ΔE ≈ 3.5 eV) could confer redox activity, making the compound a candidate for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume